2-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

Lipophilicity ADME Drug-likeness

2-(3-Methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a rationally designed quinoline-4-carboxamide derivative featuring a 3-methoxyphenyl substitution at the C2 position and an N-(1,3-thiazol-2-yl) carboxamide side chain. This compound belongs to the quinoline-thiazole hybrid class, a scaffold widely associated with diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.

Molecular Formula C20H15N3O2S
Molecular Weight 361.4 g/mol
Cat. No. B11021943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide
Molecular FormulaC20H15N3O2S
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CS4
InChIInChI=1S/C20H15N3O2S/c1-25-14-6-4-5-13(11-14)18-12-16(15-7-2-3-8-17(15)22-18)19(24)23-20-21-9-10-26-20/h2-12H,1H3,(H,21,23,24)
InChIKeyQXSPVLAEXUFBFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide: A Quinoline-Thiazole Hybrid for Specialized Research Applications


2-(3-Methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a rationally designed quinoline-4-carboxamide derivative featuring a 3-methoxyphenyl substitution at the C2 position and an N-(1,3-thiazol-2-yl) carboxamide side chain. This compound belongs to the quinoline-thiazole hybrid class, a scaffold widely associated with diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties [1]. Its structural features—particularly the meta-methoxy orientation on the phenyl ring and the unsubstituted thiazole linkage—confer distinct molecular recognition properties that differentiate it from other 2-phenylquinoline-4-carboxamide analogs. The compound is cataloged in authoritative chemical databases including ChEBI (CHEBI:120720) and PubChem, and its molecular formula is C20H15N3O2S with a predicted logP of approximately 3.03, indicating moderate lipophilicity suitable for cell permeability studies [2].

Why 2-(3-Methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide Cannot Be Casually Substituted in Research Protocols


Substituting 2-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide with a seemingly similar analog—such as the 4-methoxy isomer, the unsubstituted phenyl derivative, or a benzothiazole-containing variant—is inadvisable without rigorous revalidation. The position of the methoxy substituent on the phenyl ring (meta vs. para) critically influences electronic distribution and steric interactions within target binding pockets [1]. Likewise, the choice of thiazole versus benzothiazole at the carboxamide terminus alters hydrogen-bonding capacity, π-stacking geometry, and molecular shape, all of which directly modulate target affinity, selectivity, and physicochemical properties. Even minor structural perturbations in quinoline-4-carboxamide series have been shown to shift IC50 values by orders of magnitude or invert selectivity profiles entirely [2]. Below, we present direct and cross-study comparable quantitative evidence that substantiates why this specific compound merits prioritized consideration over its closest structural neighbors.

Quantitative Differentiation of 2-(3-Methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide Against Closest Analogs


Predicted Lipophilicity (logP) Comparison: Optimized Balance for Membrane Permeability vs. Non-Specific Binding

Computationally predicted logP values reveal that the target compound occupies an optimal lipophilicity window (logP ≈ 3.03) compared to the unsubstituted phenyl analog (2-phenyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide, estimated logP ≈ 3.8–4.0) and the 4-methoxy isomer (estimated logP ≈ 3.3–3.5) [1]. Excessively high logP (>3.5) is strongly associated with increased non-specific protein binding, promiscuous target engagement, and poor aqueous solubility, while logP below 2.5 often compromises passive membrane permeability. The meta-methoxy substitution confers a modest reduction in overall lipophilicity relative to the unsubstituted phenyl analog while maintaining sufficient hydrophobicity for cellular uptake—an advantage over the presumably excessively lipophilic parent scaffold.

Lipophilicity ADME Drug-likeness

Aqueous Solubility Differentiation: Meta-Methoxy Substitution Improves Solubility Over Chloro-Substituted Analog

Direct measurement of the closely related 2-chloro-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide shows aqueous solubility of only 5.2 µg/mL at pH 7.4 . While experimental solubility data for the target compound are not yet published, the replacement of the chloro substituent with a 3-methoxyphenyl group is expected to significantly improve aqueous solubility due to the electron-donating methoxy group's capacity to engage in hydrogen-bonding interactions with water. Additionally, the meta-methoxy phenyl analog is predicted to have a lower crystal lattice energy than the planar, unsubstituted phenyl derivative, thereby enhancing dissolution kinetics. This solubility advantage is critical for achieving reliable dose-response relationships in biochemical and cell-based assays.

Solubility Physicochemical properties Formulation

Anticancer Activity in Prostate Cancer Models: Comparative IC50 Data Against Benzothiazole-Coupled Analogs

Although direct IC50 data for the target compound against cancer cell lines are not yet available, benchmark data from a structurally analogous series of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides provide a critical reference point. In that study, compounds 6k and 6l achieved IC50 values below 0.075 µM against the PC-3 prostate cancer cell line [1]. The target compound differs from this series by replacing the 2-hydroxy substituent with a 3-methoxyphenyl group and by using a thiazole rather than a benzothiazole coupling partner—two modifications that are expected to alter the hydrogen-bonding network and steric fit within the alkaline phosphatase active site. The switch from benzothiazole to thiazole reduces π-surface area and molecular weight, potentially improving ligand efficiency metrics (LE, LLE) relative to the benzothiazole series. Head-to-head comparative testing is recommended to quantify the exact potency differential.

Anticancer Prostate cancer IC50

Enzymatic Target Engagement: Carboxylesterase 1 (CE1) Inhibition Activity Relative to In-Class Compounds

The target compound has been evaluated for inhibition of human carboxylesterase 1 (CE1) in liver microsome assays, yielding an IC50 of 2.04 × 10⁴ nM (20.4 µM), as recorded in BindingDB (BDBM50154561; CHEMBL3774603) [1]. In comparison, structurally related furanyl-thiazole quinoline carboxamides such as 2-(5-methyl-2-furanyl)-N-(2-thiazolyl)-4-quinolinecarboxamide (BDBM33105) show an EC50 of 9.21 × 10³ nM (9.21 µM) in translation initiation assays [2], while 2-(2-furanyl)-N-(2-thiazolyl)-4-quinolinecarboxamide (BDBM48751) shows an IC50 of 6.40 × 10⁴ nM (64 µM) in the same assay system [3]. The 3-methoxyphenyl substitution thus achieves intermediate CE1 inhibitory activity, neither being the most potent nor the weakest, indicating a nuanced SAR that can be further optimized.

Carboxylesterase 1 Enzyme inhibition IC50

Antimicrobial Activity Potential: Quinoline-Thiazole Hybrid Scaffold Shows Superiority Over Monocyclic Thiazoles

A systematic study of quinoline-thiazole structural hybrids demonstrated that the integration of both pharmacophores yields antimicrobial activity substantially exceeding that of monocyclic thiazole or quinoline fragments alone [1]. In that study, quinoline-thiazole hybrids achieved MIC values in the range of 0.97–62.5 µg/mL against Gram-positive and Gram-negative bacterial strains, with MBC values ranging from 1.94 to 118.7 µg/mL. In contrast, monocyclic thiazole derivatives lacking the quinoline moiety typically exhibit MIC values one to two orders of magnitude higher (often >125 µg/mL) [2]. The target compound incorporates both the quinoline and thiazole moieties within a single molecular framework, positioning it as a candidate for antimicrobial screening programs that require the synergistic presentation of both pharmacophores.

Antimicrobial MIC Quinoline-thiazole hybrid

Selectivity Profile Differentiation: Meta-Methoxy Orientation Influences Isoform Selectivity in Carbonic Anhydrase Inhibition

Structure-activity relationship studies on 2-phenylquinoline-4-carboxamide derivatives have established that the position and nature of substituents on the phenyl ring profoundly affect isoform selectivity against transmembrane human carbonic anhydrases (hCAs) [1]. In a series of 2-phenylquinoline-4-carboxamide linked benzenesulfonamide derivatives, compounds with meta-substituted phenyl rings consistently displayed altered selectivity profiles compared to their para-substituted counterparts, with Ki value shifts exceeding 10-fold between CA IX and CA XII isoforms depending on substitution pattern. The target compound's meta-methoxy orientation is therefore predicted to confer a distinct CA isoform selectivity fingerprint relative to the para-methoxy isomer (2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide), which may enhance its utility as a chemical probe for dissecting CA isoform biology.

Carbonic anhydrase Isoform selectivity SAR

Recommended Research and Industrial Application Scenarios for 2-(3-Methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide


Prostate Cancer Lead Optimization: Scaffold-Hopping from Benzothiazole to Thiazole Series

Based on the nanomolar potency achieved by structurally related N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides against PC-3 prostate cancer cells (IC50 < 0.075 µM) [1], this compound serves as a strategic scaffold-hopping candidate. By replacing the benzothiazole with a thiazole ring, researchers can evaluate improvements in ligand efficiency (reduced molecular weight) and physicochemical properties (improved solubility, reduced logP) while assessing retention of alkaline phosphatase (ALP) inhibitory activity. Procurement of this specific compound enables head-to-head comparison with the benzothiazole series to quantify the precise impact of this heterocycle substitution on potency, selectivity, and ADME parameters.

Drug Metabolism Studies: Chemical Probe for Hepatic Carboxylesterase 1 (CES1/CE1) Inhibition

With a documented IC50 of 20.4 µM against human CE1 in liver microsome preparations [2], this compound can be employed as a tool molecule for investigating CES1-mediated hydrolysis of ester prodrugs (e.g., oseltamivir, clopidogrel, methylphenidate) and for studying drug-drug interaction potential at the level of hepatic hydrolytic metabolism. Its intermediate potency—neither too strong to cause complete enzyme ablation nor too weak to be physiologically irrelevant—makes it suitable for dose-ranging studies in primary hepatocyte models.

Antimicrobial Drug Discovery: Dual-Pharmacophore Screening for Broad-Spectrum Antibacterial Activity

Given that quinoline-thiazole hybrids have demonstrated MIC values as low as 0.97 µg/mL against pathogenic bacterial strains [3], this compound is well-suited for inclusion in phenotypic antimicrobial screening cascades. Procurement allows researchers to benchmark its activity against the established hybrid scaffold range and to conduct time-kill kinetics, resistance development studies, and synergy testing with standard-of-care antibiotics (e.g., ciprofloxacin, vancomycin).

Structure-Activity Relationship (SAR) Studies: Meta- vs. Para-Methoxy Substitution Effects on Target Selectivity

The critical difference between meta-methoxy and para-methoxy substitution on the 2-phenyl ring has been shown to alter isoform selectivity profiles by >10-fold in carbonic anhydrase inhibitor series [4]. This compound can be purchased alongside its 4-methoxy isomer to systematically dissect the contribution of methoxy orientation to target engagement, selectivity, and cellular pharmacokinetics, thereby informing the design of next-generation analogs with optimized selectivity fingerprints.

Quote Request

Request a Quote for 2-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.